4-Methyl-2-pentylZinc bromide

Description

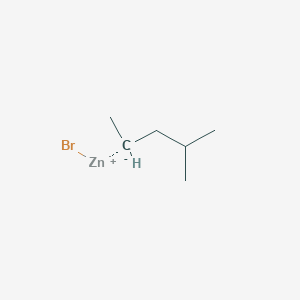

4-Methyl-2-pentylZinc bromide is an organozinc compound that has garnered interest in various fields of chemistry due to its unique reactivity and applications. This compound is characterized by the presence of a zinc atom bonded to a bromine atom and an organic moiety, specifically a 4-methyl-2-pentyl group. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Properties

Molecular Formula |

C6H13BrZn |

|---|---|

Molecular Weight |

230.5 g/mol |

IUPAC Name |

bromozinc(1+);2-methylpentane |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-4-5-6(2)3;;/h4,6H,5H2,1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

OFWZNEOWYWLQPP-UHFFFAOYSA-M |

Canonical SMILES |

C[CH-]CC(C)C.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pentylZinc bromide typically involves the reaction of 4-methyl-2-pentyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

4-Methyl-2-pentyl bromide+Zn→4-Methyl-2-pentylZinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize photochemical reactors and in situ generation of bromine to facilitate the bromination step, followed by the reaction with zinc metal .

Chemical Reactions Analysis

Nucleophilic Substitution

This reagent undergoes nucleophilic substitution reactions with electrophilic substrates. For example, it reacts with pentanoic anhydride to form alkylated ketones, as demonstrated in patent studies where 2-pentyl zinc reagents are used to synthesize 4-methyl-5-nonanone . The reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by hydrolysis to yield the ketone product.

Cross-Coupling Reactions

4-Methyl-2-pentylzinc bromide participates in palladium- and cobalt-catalyzed cross-coupling reactions to form carbon-carbon bonds. In studies with pentylzinc bromide, reactions with aryl halides or triflates under Pd catalysis yield alkylated aromatic compounds . Solvent choice significantly impacts reactivity; EtOAc and THF are effective, while polar aprotic solvents like DMF inhibit the reaction .

Nucleophilic Addition to Carbonyl Compounds

The reagent adds to carbonyl groups (e.g., ketones, esters) to form alcohols or alkylated derivatives. For instance, organozinc reagents react with carbonyls to generate secondary alcohols after acidic workup.

Enolate Formation

In some cases, zinc reagents can deprotonate substrates to generate enolates, which participate in subsequent reactions. While not explicitly detailed for this compound, analogous organozinc reagents are known to facilitate enolate-mediated transformations .

Mechanistic Insights

The reactivity of this compound stems from its nucleophilic zinc center, which acts as a Lewis base. In cross-coupling reactions, the zinc reagent undergoes transmetallation with the palladium or cobalt catalyst, followed by reductive elimination to form the C-C bond . The steric bulk of the 4-methyl-2-pentyl group may influence regioselectivity and reaction efficiency.

Reaction Conditions and Parameters

Pharmaceutical Intermediates

The reagent is used to synthesize complex organic molecules, including potential pharmaceuticals. For example, cross-coupling reactions with nucleoside derivatives yield alkylated purine ribonucleosides, which are valuable in medicinal chemistry .

Material Science

It facilitates the preparation of advanced materials, including polymers and nanomaterials, through controlled coupling reactions.

Catalytic Transformations

In catalytic cycles, this compound acts as a precursor for catalysts in asymmetric 1,4-addition reactions, as seen with analogous organozinc reagents .

Challenges and Considerations

-

Solvent Sensitivity : Polar aprotic solvents like DMF inhibit cross-coupling reactions, necessitating the use of THF or EtOAc .

-

Stability : The reagent is moisture-sensitive, requiring anhydrous conditions for synthesis and storage .

-

Selectivity : The presence of substituents (e.g., methyl groups) may influence regioselectivity in reactions involving steric hindrance .

Research Findings and Trends

Recent studies highlight the versatility of this compound in diverse reaction systems:

-

Cobalt-Catalyzed Cross-Coupling : Efficient coupling with amides in EtOAc, though dipentylzinc analogs show reduced reactivity .

-

Solvent Effects : EtOAc and THF enable successful reactions, while DMF suppresses activity .

-

Substrate Tolerance : Aryl halides with ortho substituents or heteroaromatic systems may exhibit lower yields due to catalyst complexation .

This compound’s reactivity profile underscores its utility in modern organic synthesis, particularly in cross-coupling and nucleophilic addition reactions. Further research into solvent effects, catalytic systems, and steric influences will likely expand its applications in pharmaceutical and material science fields.

Scientific Research Applications

4-Methyl-2-pentylZinc bromide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.

Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism by which 4-Methyl-2-pentylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition, transmetallation, and reductive elimination steps in catalytic cycles. The zinc atom acts as a Lewis acid, facilitating the activation of substrates and promoting the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

4-Methyl-2-pyridylzinc bromide: Similar in structure but contains a pyridyl group instead of a pentyl group.

4-Methyl-2-benzylzinc bromide: Contains a benzyl group, offering different reactivity and applications.

Uniqueness

4-Methyl-2-pentylZinc bromide is unique due to its specific alkyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations where other organozinc compounds may not be as effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.